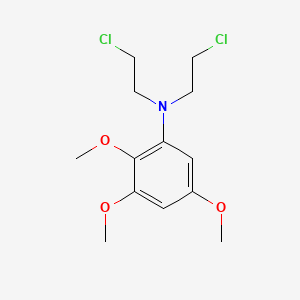
(4-Octoxyphenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Octoxyphenyl)arsonic acid, also known as [4-(octyloxy)phenyl]arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an octyloxy group. This compound is part of a broader class of organoarsenic compounds that have been studied for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of (4-Octoxyphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. One common method is the Béchamp reaction, where aniline reacts with arsenic acid to form the arsonic acid derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(4-Octoxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(4-Octoxyphenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of (4-Octoxyphenyl)arsonic acid involves its interaction with molecular targets in biological systems. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
(4-Octoxyphenyl)arsonic acid can be compared with other similar compounds, such as:
Arsanilic acid: An amino derivative of phenylarsonic acid, used historically as a veterinary feed additive.
Phenylarsonic acid: A simpler organoarsenic compound with similar chemical properties.
Arsinothricin: A novel organoarsenical antibiotic with distinct biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
6622-68-0 |
|---|---|
Molekularformel |
C14H23AsO4 |
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
(4-octoxyphenyl)arsonic acid |
InChI |
InChI=1S/C14H23AsO4/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(16,17)18/h8-11H,2-7,12H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
GXZSGUBSNDMXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


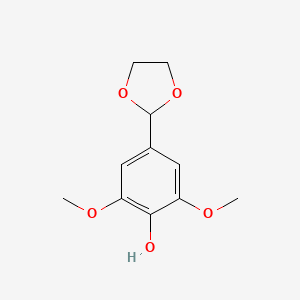
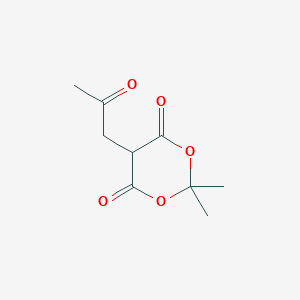
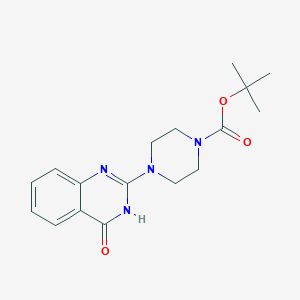

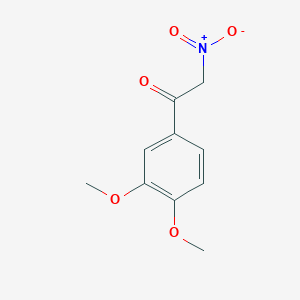
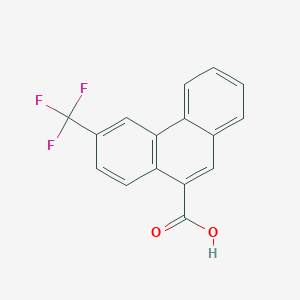
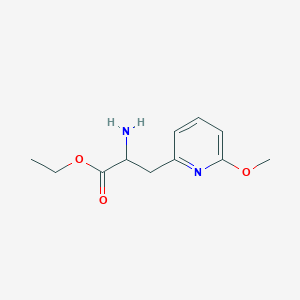
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
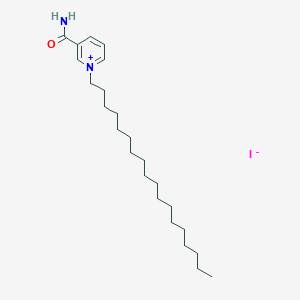
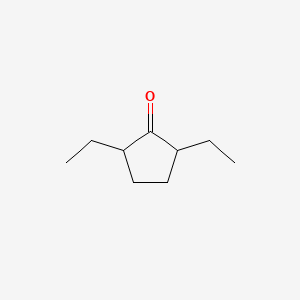
![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
